5,8-Ergosta-6,22-dien-3-ol, 5,8-epidioxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosterol peroxide can be synthesized from ergosterol through a catalytic radical initiator (phloxine B) in the presence of oxygen and visible light, resulting in a hetero Diels–Alder reaction with excellent yields (93% isolated yield) . Additionally, esterification reactions of ergosterol peroxide with carboxylic acids, acyl chlorides, or anhydrides have been employed to produce various derivatives .
Industrial Production Methods: Industrial production of ergosterol peroxide often involves extraction from natural sources such as medicinal mushrooms. Techniques like supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction using organic solvents (e.g., n-hexane, dichloromethane, methanol) are commonly used .
Chemical Reactions Analysis
Types of Reactions: Ergosterol peroxide undergoes various chemical reactions, including:
Oxidation: Conversion to other peroxides or oxides.
Reduction: Reduction of the peroxide bond to yield ergosterol.
Substitution: Esterification and SN2-type reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and radical initiators.
Reduction: Reducing agents like sodium borohydride.
Substitution: Carboxylic acids, acyl chlorides, anhydrides, and nucleophiles.
Major Products:
Oxidation: Various ergosterol oxides.
Reduction: Ergosterol.
Substitution: Ergosterol peroxide esters and other derivatives.
Scientific Research Applications
Ergosterol peroxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its role in cellular processes and localization within cells.
Medicine: Exhibits antiproliferative activity against cancer cell lines, including triple-negative breast cancer.
Mechanism of Action
Ergosterol peroxide exerts its effects through multiple mechanisms:
Anticancer Activity: Induces apoptosis and modulates the cell cycle in cancer cells. .
Molecular Targets: Targets include glutaminase 1 (GLS1), which is involved in glutamine hydrolysis, and various signaling pathways related to cancer cell survival and proliferation.
Comparison with Similar Compounds
Ergosterol peroxide is unique among ergostane-type steroids due to its peroxide bridge, which is crucial for its biological activity . Similar compounds include:
Ergosterol: The parent compound without the peroxide bridge, showing less biological activity.
Ergostane-type Steroids: Other derivatives with varying biological activities, often lacking the peroxide bridge.
Ergosterol peroxide stands out for its potent anticancer and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C28H44O3 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |
InChI |
InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 |
InChI Key |
VXOZCESVZIRHCJ-SSMQBEIBSA-N |
Isomeric SMILES |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Origin of Product |
United States |
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